D-(-)-3-Phosphoglyceric acid disodium

Description

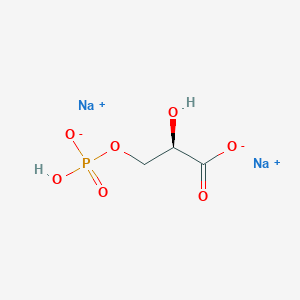

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;(2R)-2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/q;2*+1/p-2/t2-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCJWQYUZHTJBE-YBBRRFGFSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Na2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585260 | |

| Record name | Disodium (2R)-2-hydroxy-3-[(hydroxyphosphinato)oxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80731-10-8 | |

| Record name | Disodium (2R)-2-hydroxy-3-[(hydroxyphosphinato)oxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-3-Phosphoglyceric acid disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of D-(-)-3-Phosphoglyceric Acid Disodium Salt in Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(-)-3-Phosphoglyceric acid, typically available as its stable disodium (B8443419) salt, is a critical metabolic intermediate in the glycolytic pathway. Positioned at a key juncture in the "payoff phase" of glycolysis, it is central to the generation of ATP and serves as a crucial branch point for major biosynthetic pathways. This technical guide provides an in-depth examination of the role of D-(-)-3-Phosphoglyceric acid disodium salt in glycolysis, presenting quantitative data, detailed experimental protocols, and visualizations of the associated biochemical pathways. This document is intended to be a comprehensive resource for professionals engaged in metabolic research and the development of therapeutics targeting glycolytic processes.

Introduction

Glycolysis, the catabolic process of converting glucose into pyruvate (B1213749), is a fundamental energy-yielding pathway in nearly all living organisms. D-(-)-3-Phosphoglyceric acid (3-PGA) is the conjugate acid of 3-phosphoglycerate (B1209933), a three-carbon molecule that appears as the seventh intermediate in the glycolytic sequence.[1] Its disodium salt is a commonly used, water-soluble form in biochemical research.[2] The significance of 3-PGA extends beyond its transient role in glycolysis; it is a precursor for the synthesis of amino acids, such as serine, and has been implicated as a signaling molecule in cellular processes, including the regulation of the tumor suppressor p53.[3][4] A thorough understanding of the multifaceted role of 3-PGA is therefore essential for research in metabolism, oncology, and drug discovery.

The Role of 3-Phosphoglycerate in the Glycolytic Pathway

3-Phosphoglycerate is a central figure in the energy-conserving stage of glycolysis. Its formation and subsequent conversion are catalyzed by two key enzymes: phosphoglycerate kinase and phosphoglycerate mutase.

Formation of 3-Phosphoglycerate

3-PGA is generated from 1,3-bisphosphoglycerate in a reaction catalyzed by phosphoglycerate kinase (PGK) . This step is a prime example of substrate-level phosphorylation, where a high-energy phosphoryl group is transferred from 1,3-bisphosphoglycerate to a molecule of ADP, yielding ATP and 3-PGA.[1] This reaction is highly exergonic and is crucial for the net production of ATP in glycolysis.

Conversion to 2-Phosphoglycerate

Following its formation, 3-PGA is isomerized to 2-phosphoglycerate by the enzyme phosphoglycerate mutase (PGM) . This reaction involves the intramolecular transfer of the phosphate (B84403) group from the C3 to the C2 position of the glycerate backbone.[5] This seemingly simple isomerization is a critical step to position the phosphate group for the subsequent dehydration reaction that generates the high-energy enol-phosphate bond in phosphoenolpyruvate (B93156).

Quantitative Data

A quantitative understanding of the dynamics of 3-PGA in glycolysis is paramount for metabolic modeling and drug development. The following tables summarize key quantitative data related to 3-PGA and its associated enzymes.

Kinetic Parameters of Key Enzymes

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are fundamental parameters that describe the kinetics of enzyme-catalyzed reactions.

| Enzyme | Substrate | Organism/Cell Type | Km | Vmax | Reference(s) |

| Phosphoglycerate Kinase (PGK1) | 1,3-Bisphosphoglycerate | Human | 6.86 µM | - | [6][7] |

| 3-Phosphoglycerate | Human | 186 µM | - | [6][7] | |

| 1,3-Bisphosphoglycerate | Yeast | 4.36 µM | - | [6][7] | |

| 3-Phosphoglycerate | Yeast | 146 µM | - | [6][7] | |

| Phosphoglycerate Mutase (PGAM1) | 3-Phosphoglycerate | Human (recombinant) | ~350 µM | - | [2] |

| 3-Phosphoglycerate | Corynebacterium glutamicum | ~0.26 mM | - | [8] |

Vmax values are often dependent on specific experimental conditions and enzyme concentrations, and thus are not always reported in a standardized format.

Intracellular Concentrations of 3-Phosphoglycerate

The steady-state concentration of 3-PGA can vary depending on the cell type and metabolic state.

| Cell Type / Organism | Condition | Intracellular Concentration | Reference(s) |

| Escherichia coli | Exponentially growing, glucose-fed | 1.5 mM | [9] |

| Human Cancer Cell Lines | - | 180 - 550 µM | [7] |

Signaling Pathways and Biosynthetic Roles

Beyond its role as a glycolytic intermediate, 3-PGA is a critical node connecting glycolysis to other essential cellular processes.

Serine Biosynthesis

3-PGA is the direct precursor for the de novo synthesis of the amino acid L-serine. The first and rate-limiting step in this pathway is the oxidation of 3-PGA to 3-phosphohydroxypyruvate, a reaction catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH) .[3] This pathway is particularly important in proliferating cells, including cancer cells, which often exhibit increased flux through the serine biosynthesis pathway to support the synthesis of proteins, nucleotides, and lipids.[10][11]

Regulation of p53

Recent research has unveiled a novel role for 3-PGA as a signaling molecule in the regulation of the tumor suppressor protein p53.[4] Under low glucose conditions, the resulting decrease in 3-PGA levels allows PHGDH to interact with p53. This interaction facilitates the phosphorylation of p53 at Ser46 by the kinase HIPK2, leading to the induction of apoptosis.[4] This finding highlights a direct link between metabolic status and cell fate decisions.

Experimental Protocols

The following sections provide detailed methodologies for the quantification of 3-PGA and the activity assays of its associated enzymes.

Quantification of 3-Phosphoglycerate in Cell Lysates

Method 1: Enzymatic Assay [12]

-

Principle: This assay relies on a series of coupled enzymatic reactions. Phosphoglycerate mutase (PGM) converts 3-PGA to 2-phosphoglycerate (2-PGA). Enolase then converts 2-PGA to phosphoenolpyruvate (PEP). Pyruvate kinase (PK) transfers the phosphate group from PEP to ADP to form pyruvate and ATP. Finally, lactate (B86563) dehydrogenase (LDH) reduces pyruvate to lactate, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is directly proportional to the initial amount of 3-PGA.

-

Protocol:

-

Sample Preparation: Prepare cell lysates by a suitable method (e.g., sonication, freeze-thaw cycles) in a neutral buffer. Deproteinize the lysate, for instance, by perchloric acid precipitation followed by neutralization with KOH.

-

Reaction Mixture: Prepare a reaction mixture containing triethanolamine (B1662121) buffer (pH 7.6), MgCl₂, KCl, NADH, ADP, 2,3-bisphosphoglycerate (B1242519) (as a cofactor for PGM), lactate dehydrogenase, pyruvate kinase, and enolase.

-

Assay: Add the deproteinized cell lysate to the reaction mixture and monitor the decrease in absorbance at 340 nm. The reaction is initiated by the addition of phosphoglycerate mutase.

-

Quantification: A standard curve is generated using known concentrations of this compound salt.

-

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [12][13]

-

Principle: LC-MS/MS offers high sensitivity and specificity for the quantification of metabolites. Cell extracts are separated by liquid chromatography, and 3-PGA is identified and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

-

Protocol:

-

Metabolite Extraction: Quench cellular metabolism rapidly (e.g., with cold methanol). Extract metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

-

LC Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for polar compounds like 3-PGA.

-

MS/MS Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transition for 3-PGA is monitored for quantification. An internal standard, such as a stable isotope-labeled 3-PGA, should be used for accurate quantification.

-

Phosphoglycerate Kinase (PGK) Activity Assay[14][15]

-

Principle: The activity of PGK is typically measured in the reverse (glycolytic) direction. The formation of 1,3-bisphosphoglycerate from 3-PGA and ATP is coupled to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. GAPDH reduces 1,3-bisphosphoglycerate to glyceraldehyde-3-phosphate, oxidizing NADH to NAD+ in the process. The rate of decrease in absorbance at 340 nm is proportional to the PGK activity.

-

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing triethanolamine buffer (pH 7.6), 3-PGA, ATP, MgCl₂, NADH, and glyceraldehyde-3-phosphate dehydrogenase.

-

Assay: Initiate the reaction by adding the enzyme source (e.g., purified PGK or cell lysate).

-

Measurement: Monitor the decrease in absorbance at 340 nm over time. The rate of this decrease is used to calculate the enzyme activity.

-

Phosphoglycerate Mutase (PGM) Activity Assay[2][16][17]

-

Principle: The forward reaction of PGM (conversion of 3-PGA to 2-PGA) is coupled to the reactions of enolase, pyruvate kinase, and lactate dehydrogenase, as described in the enzymatic assay for 3-PGA quantification. The rate of NADH oxidation, measured as a decrease in absorbance at 340 nm, is proportional to the PGM activity.

-

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing triethanolamine buffer (pH 7.6), 3-PGA, ADP, MgCl₂, KCl, NADH, 2,3-bisphosphoglycerate, lactate dehydrogenase, pyruvate kinase, and enolase.

-

Assay: Start the reaction by adding the enzyme source (e.g., purified PGM or cell lysate).

-

Measurement: Monitor the decrease in absorbance at 340 nm over time to determine the PGM activity.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: The central role of 3-Phosphoglycerate in the payoff phase of glycolysis.

Caption: The serine biosynthesis pathway originating from 3-Phosphoglycerate.

Caption: 3-PGA-mediated regulation of p53 activity.

Caption: A typical experimental workflow for quantifying 3-Phosphoglycerate.

Conclusion

This compound salt is far more than a simple intermediate in glycolysis. It represents a cornerstone of cellular energy metabolism, a critical precursor for major biosynthetic pathways, and an emerging player in cellular signaling networks. The intricate regulation of its metabolism, underscored by the kinetic properties of its associated enzymes and its dynamic intracellular concentrations, highlights its importance in maintaining cellular homeostasis. For researchers in the life sciences and drug development, a deep understanding of the multifaceted roles of 3-PGA is indispensable for identifying novel therapeutic targets and developing innovative strategies to combat diseases with metabolic underpinnings, such as cancer.

References

- 1. Glycolysis - Wikipedia [en.wikipedia.org]

- 2. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low glucose metabolite 3-phosphoglycerate switches PHGDH from serine synthesis to p53 activation to control cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Perturbation of phosphoglycerate kinase 1 (PGK1) only marginally affects glycolysis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Intracellular 3-phosphoglycerate concentratio - Bacteria Escherichia coli - BNID 104684 [bionumbers.hms.harvard.edu]

- 10. Frontiers | The role and research progress of serine metabolism in tumor cells [frontiersin.org]

- 11. 3-Phosphoglycerate dehydrogenase: a potential target for cancer treatment [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Function of D-(-)-3-Phosphoglyceric Acid in the Calvin Cycle

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

D-(-)-3-Phosphoglyceric acid (3-PGA) is a pivotal metabolic intermediate in the Calvin-Benson cycle, the primary pathway for carbon fixation in photosynthetic organisms. This three-carbon molecule represents the first stable product of carbon dioxide assimilation and stands at a critical juncture, linking the fixation of inorganic carbon to the synthesis of carbohydrates and the regeneration of the initial CO2 acceptor. This guide provides a comprehensive overview of the function of 3-PGA in the Calvin cycle, detailing its formation, subsequent reduction, and the enzymatic reactions involved. Furthermore, it presents quantitative data on metabolite levels, outlines key experimental methodologies for its study, and provides visual representations of the biochemical pathways and experimental workflows.

The Role of 3-Phosphoglyceric Acid in the Calvin Cycle

The Calvin cycle can be conceptually divided into three main stages: carboxylation, reduction, and regeneration. 3-PGA is central to the initial two stages.

Carboxylation Phase: The Genesis of 3-PGA

The entry point of inorganic carbon into the biosphere is catalyzed by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO).[1][2][3] In this crucial step, a molecule of carbon dioxide (CO2) is covalently attached to a five-carbon sugar, ribulose-1,5-bisphosphate (RuBP).[1][3] This reaction forms a transient, unstable six-carbon intermediate, 2-carboxy-3-keto-D-arabinitol-1,5-bisphosphate, which immediately undergoes hydrolysis to yield two molecules of 3-PGA.[4] Thus, for every molecule of CO2 fixed, two molecules of 3-PGA are generated, marking the successful incorporation of inorganic carbon into an organic form.[5][6]

Reduction Phase: Conversion of 3-PGA to Triose Phosphates

The newly synthesized 3-PGA molecules are subsequently channeled into the reduction phase of the cycle. This phase utilizes the ATP and NADPH generated during the light-dependent reactions of photosynthesis to convert the carboxylic acid group of 3-PGA into an aldehyde, forming a three-carbon sugar.[1][7][8] This conversion is a two-step process:

-

Phosphorylation of 3-PGA: The enzyme phosphoglycerate kinase (PGK) catalyzes the transfer of a phosphate (B84403) group from ATP to the carboxyl group of each 3-PGA molecule.[4][9] This reaction produces 1,3-bisphosphoglycerate (1,3-BPG) and ADP.[4][10] This step primes the molecule for the subsequent reduction.

-

Reduction of 1,3-BPG: The enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) then catalyzes the reduction of 1,3-BPG.[4][9] In this reaction, NADPH provides the necessary electrons, reducing the carboxyl group to an aldehyde. This results in the formation of glyceraldehyde-3-phosphate (G3P) and releases an inorganic phosphate (Pi) and NADP+.[1][4]

For every six molecules of CO2 that enter the cycle, twelve molecules of 3-PGA are produced, which are then converted into twelve molecules of G3P. Of these, ten are used to regenerate RuBP, ensuring the cycle's continuation. The remaining two molecules of G3P represent the net product of the Calvin cycle, available for the synthesis of glucose, starch, and other essential organic molecules.[11]

Quantitative Data

The concentrations of Calvin cycle intermediates are dynamically regulated in response to environmental conditions such as light intensity and CO2 concentration. The following table summarizes the relative changes in the levels of key intermediates in Arabidopsis thaliana rosettes when shifted from high CO2 (350 µL L⁻¹) to the CO2 compensation point (50 µL L⁻¹), a condition that promotes photorespiration.

| Metabolite | Relative Change at Low CO2 vs. High CO2 | Primary Function |

| Ribulose-1,5-bisphosphate (RuBP) | Slight Decrease (~20%) | CO2 Acceptor |

| 3-Phosphoglycerate (3-PGA) | No Significant Change | Product of CO2 Fixation |

| 1,3-Bisphosphoglycerate (1,3-BPG) | Data not specified | Intermediate in Reduction |

| Glyceraldehyde-3-phosphate (G3P) | Slight Decrease (~30%) | Product of Reduction/Precursor for Regeneration & Synthesis |

| Dihydroxyacetone phosphate (DHAP) | Slight Decrease (~30%) | Isomer of G3P |

| Fructose-1,6-bisphosphate (FBP) | Strong Decrease (~60%) | Starch/Sucrose Synthesis Precursor |

| Sedoheptulose-1,7-bisphosphate (SBP) | Strong Decrease (~60%) | Regeneration Phase Intermediate |

Data adapted from studies on Arabidopsis rosettes. The retention of high levels of 3-PGA and other cycle intermediates even at low CO2 concentrations is crucial to support a rapid cycle integrated with photorespiration.[12]

Signaling Pathways and Logical Relationships

The core reactions involving 3-PGA in the Calvin cycle can be visualized as a linear progression from CO2 fixation to the production of a key triose phosphate.

Caption: Core pathway of 3-PGA formation and reduction in the Calvin cycle.

Experimental Protocols

The elucidation of the Calvin cycle and the role of 3-PGA was made possible by pioneering experimental techniques, which have been refined over time.

Protocol for ¹⁴CO₂ Pulse-Chase Radiolabeling (Calvin-Benson Experiment)

This foundational method allows for the temporal tracking of carbon fixation into metabolic intermediates.[5]

Objective: To identify the sequence of intermediates in the photosynthetic carbon fixation pathway.

Methodology:

-

Culturing: A suspension of photosynthetic algae (e.g., Chlorella) is grown under constant illumination and temperature to achieve a steady state of photosynthesis.[5]

-

¹⁴CO₂ Administration: A solution containing radioactive sodium bicarbonate (NaH¹⁴CO₃) is injected into the algal suspension. This "pulse" introduces a traceable carbon source.

-

Time-Course Sampling: At very short, defined intervals (e.g., 2 seconds, 5 seconds, 30 seconds) after the injection, aliquots of the algal suspension are rapidly drained into a flask of hot methanol (B129727) or ethanol.[5] This immediately denatures the enzymes, halting all metabolic reactions and preserving the distribution of the ¹⁴C label at that specific moment.

-

Extraction: The metabolites are extracted from the killed algal cells in the alcohol solution.

-

Separation: The extracted compounds are concentrated and then separated using two-dimensional paper chromatography. The first dimension separates compounds based on one solvent system, and after rotating the paper 90 degrees, a second solvent system provides further separation.

-

Detection: The dried chromatogram is placed against X-ray film (autoradiography). The radioactive compounds containing ¹⁴C expose the film, revealing their positions on the paper.[13]

-

Identification: By comparing the positions of the radioactive spots with the positions of known standard compounds, the identity of the labeled intermediates can be determined. The intensity of the spots indicates the relative amount of ¹⁴C in each compound at each time point.

Expected Outcome: In experiments with very short exposure times (e.g., <5 seconds), the vast majority of the radioactivity is found in 3-PGA, identifying it as the first stable product of CO2 fixation.[5]

Protocol for Quantification of Calvin Cycle Intermediates via HPLC-MS/MS

Modern metabolomic approaches provide highly sensitive and quantitative analysis of intermediates.

Objective: To accurately measure the concentrations of 3-PGA and other sugar phosphates in plant tissue.

Methodology:

-

Sample Collection & Quenching: Plant tissue (e.g., leaf discs) is rapidly harvested and immediately flash-frozen in liquid nitrogen to halt metabolic activity.

-

Metabolite Extraction: The frozen tissue is ground to a fine powder. A cold extraction solvent (e.g., a mixture of methanol, chloroform, and water) is added to precipitate proteins and extract polar metabolites.

-

Phase Separation: The mixture is centrifuged to separate the polar (containing sugar phosphates like 3-PGA), non-polar, and solid phases. The polar phase is collected.

-

Chromatographic Separation: The extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A mixed-mode or reverse-phase chromatography column is used with a specific solvent gradient to separate the various sugar phosphates based on their chemical properties.[12][14]

-

Mass Spectrometry Detection: As compounds elute from the HPLC column, they are ionized and enter a tandem mass spectrometer (MS/MS).

-

The first mass spectrometer (MS1) selects for the parent ion based on its specific mass-to-charge ratio (e.g., m/z for 3-PGA).

-

This selected ion is fragmented in a collision cell.

-

The second mass spectrometer (MS2) detects specific fragment ions characteristic of the parent molecule. This highly specific detection method is known as Multiple Reaction Monitoring (MRM).

-

-

Quantification: The concentration of each metabolite is determined by comparing the signal intensity from the sample to a standard curve generated using known concentrations of pure authenticated standards.[14]

Caption: Workflow for metabolite profiling using HPLC-MS/MS.

Conclusion

D-(-)-3-Phosphoglyceric acid is not merely a passive intermediate but a central hub in the Calvin cycle. As the direct product of RuBisCO-mediated carbon fixation, its formation marks the successful transition of inorganic carbon into the metabolic network of the cell. The subsequent ATP- and NADPH-dependent reduction of 3-PGA to glyceraldehyde-3-phosphate is the critical step that produces the versatile triose phosphates used for both carbohydrate synthesis and the regeneration of RuBP. The study of 3-PGA, from the pioneering radiolabeling experiments of Calvin to modern metabolomic analyses, continues to be essential for understanding the regulation, efficiency, and potential for engineering of photosynthetic carbon assimilation.

References

- 1. Isolation of chloroplastic phosphoglycerate kinase : kinetics of the two-enzyme phosphoglycerate kinase/glyceraldehyde-3-phosphate dehydrogenase couple - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate [frontiersin.org]

- 3. The Calvin Cycle | Biology I [courses.lumenlearning.com]

- 4. Calvin cycle - Proteopedia, life in 3D [proteopedia.org]

- 5. biologydiscussion.com [biologydiscussion.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Analysis of the citric acid cycle intermediates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. Calvin cycle - Wikipedia [en.wikipedia.org]

- 12. Use of reverse-phase liquid chromatography, linked to tandem mass spectrometry, to profile the Calvin cycle and other metabolic intermediates in Arabidopsis rosettes at different carbon dioxide concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calvin Cycle | BioNinja [old-ib.bioninja.com.au]

- 14. Metabolite profiling of Calvin cycle intermediates by HPLC-MS using mixed-mode stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of D-(-)-3-Phosphoglyceric Acid Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(-)-3-Phosphoglyceric acid (3-PGA) is a pivotal metabolic intermediate situated at the crossroads of several fundamental biochemical pathways, including glycolysis, the Calvin cycle, and the biosynthesis of amino acids such as L-serine. Its disodium (B8443419) salt is a stable, water-soluble form commonly utilized in research and various biotechnological applications. This technical guide provides a comprehensive overview of the primary biosynthetic routes to 3-PGA, detailing the enzymatic reactions, and kinetic parameters. Furthermore, this document offers detailed experimental protocols for the enzymatic synthesis, purification, and analysis of D-(-)-3-phosphoglyceric acid disodium salt, intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic engineering, and drug development.

Core Biosynthetic Pathways of D-(-)-3-Phosphoglyceric Acid

D-(-)-3-Phosphoglyceric acid is synthesized through three major metabolic pathways: Glycolysis, the Calvin Cycle, and the Serine Biosynthesis Pathway (in reverse).

Glycolysis

In the payoff phase of glycolysis, 3-PGA is generated from 1,3-bisphosphoglycerate (1,3-BPG) in a substrate-level phosphorylation reaction. This step is a critical energy-yielding process in anaerobic and aerobic respiration.

The reaction is catalyzed by the enzyme Phosphoglycerate Kinase (PGK) .

-

Reaction: 1,3-bisphospho-D-glycerate + ADP ⇌ 3-phospho-D-glycerate + ATP[1]

Calvin Cycle (Photosynthesis)

In the carbon fixation stage of the Calvin cycle in photosynthetic organisms, two molecules of 3-PGA are the first stable products. Carbon dioxide is incorporated into ribulose-1,5-bisphosphate (RuBP), an unstable 6-carbon intermediate that immediately cleaves.

This reaction is catalyzed by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) .

-

Reaction: Ribulose-1,5-bisphosphate + CO₂ + H₂O → 2 x 3-phospho-D-glycerate

Serine Biosynthesis Pathway (Reverse Reaction)

D-(-)-3-Phosphoglyceric acid is the precursor for the synthesis of L-serine. The first and rate-limiting step of this pathway is the oxidation of 3-PGA to 3-phosphohydroxypyruvate. The reverse of this reaction, the reduction of 3-phosphohydroxypyruvate, yields 3-PGA.

This reaction is catalyzed by D-3-phosphoglycerate dehydrogenase (PHGDH) .

-

Reaction: 3-phospho-D-glycerate + NAD⁺ ⇌ 3-phosphohydroxypyruvate + NADH + H⁺

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes responsible for the biosynthesis of 3-PGA are crucial for understanding the efficiency and regulation of these pathways.

Table 1: Kinetic Parameters of Phosphoglycerate Dehydrogenase (PHGDH)

| Organism/Enzyme Source | Substrate | Km (µM) | Vmax or kcat | Reference |

| Escherichia coli | 3-PGA | 40 | 7 s-1 (kcat) | [2] |

| Mycobacterium tuberculosis | 3-PGA | 85 | 5.6 x 106 M-1s-1 (kcat/Km) | [2] |

| Human (recombinant) | 3-PGA | 260 | 1.5 s-1 (kcat) | [2] |

| Human (recombinant) | NAD+ | 150 | 2.2 s-1 (kcat) | [2] |

Table 2: Kinetic Parameters of Phosphoglycerate Kinase (PGK)

| Organism/Enzyme Source | Substrate | Km (µM) | Vmax or kcat | Reference |

| Yeast | 1,3-BPG | 2.0 | - | |

| Yeast | ADP | 200 | - | |

| Human (PGK1) | 1,3-BPG | 1.1 | - | |

| Human (PGK1) | ADP | 100 | - | |

| Trypanosoma brucei (PGKA) | 3-PGA | 850 | - | [3] |

| Trypanosoma brucei (PGKA) | ATP | 236 | - | [3] |

| Trypanosoma brucei (PGKB) | 3-PGA | 625 | - | [3] |

| Trypanosoma brucei (PGKB) | ATP | 99 | - | [3] |

Table 3: Kinetic Parameters of RuBisCO

| Organism/Enzyme Source | Kc (µM for CO₂) | Ko (µM for O₂) | Sc/o (Specificity) | kcat (carboxylation, s-1) | Reference |

| Spinacia oleracea (Spinach) | 10-12 | 250-300 | 80-100 | 3.3 | [4] |

| Synechococcus PCC6301 | 240 | - | 45 | 5.5 | |

| C₃ Plants (average) | 9-15 | 250-450 | 80-100 | 2-4 | [5][6] |

| C₄ Plants (average) | 30-70 | 500-900 | 70-80 | 14-35 | [5][6] |

| Diatoms | 30-50 | 300-600 | 100-120 | 5-9 | [6] |

Experimental Protocols

Enzymatic Synthesis of D-(-)-3-Phosphoglyceric Acid

This protocol describes the synthesis of 3-PGA from 1,3-bisphosphoglycerate using phosphoglycerate kinase.

Materials:

-

1,3-bisphosphoglycerate (1,3-BPG)

-

Adenosine 5'-diphosphate (ADP), sodium salt

-

Phosphoglycerate kinase (PGK) from a suitable source (e.g., yeast)

-

Reaction Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂

-

Quenching solution: 1 M HCl

-

Neutralization solution: 1 M NaOH

Procedure:

-

Prepare a reaction mixture by dissolving 1,3-BPG and a slight molar excess of ADP in the reaction buffer. A typical starting concentration would be 10-20 mM 1,3-BPG.

-

Equilibrate the reaction mixture to the optimal temperature for PGK activity (typically 25-37°C).

-

Initiate the reaction by adding a catalytic amount of phosphoglycerate kinase. The exact amount will depend on the specific activity of the enzyme preparation.

-

Monitor the progress of the reaction by measuring the decrease in NADH absorbance at 340 nm if coupled with glyceraldehyde-3-phosphate dehydrogenase in the reverse direction, or by taking aliquots at time intervals and analyzing for 3-PGA content by HPLC.

-

Once the reaction has reached completion (typically 1-2 hours), quench the reaction by adding an equal volume of 1 M HCl.

-

Neutralize the solution with 1 M NaOH to a pH of approximately 7.0.

-

The resulting solution contains D-(-)-3-phosphoglyceric acid and can proceed to the purification step.

Purification of this compound Salt

This protocol utilizes anion exchange chromatography to purify 3-PGA from the reaction mixture.

Materials:

-

Anion exchange resin (e.g., DEAE-Sephadex or a strong anion exchanger)

-

Chromatography column

-

Elution Buffers:

-

Buffer A: 10 mM Tris-HCl, pH 7.5

-

Buffer B: 10 mM Tris-HCl, pH 7.5, containing 1 M NaCl

-

-

Desalting column (e.g., Sephadex G-10)

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

-

Pack a chromatography column with the chosen anion exchange resin and equilibrate with Buffer A.

-

Load the neutralized reaction mixture onto the column.

-

Wash the column with several column volumes of Buffer A to remove unbound contaminants.

-

Elute the bound 3-PGA using a linear gradient of 0-100% Buffer B over several column volumes.

-

Collect fractions and monitor the absorbance at 210 nm (for the phosphate (B84403) group) or analyze fractions for 3-PGA content.

-

Pool the fractions containing pure 3-PGA.

-

Desalt the pooled fractions using a desalting column equilibrated with deionized water.

-

Adjust the pH of the desalted 3-PGA solution to 7.0 with dilute NaOH.

-

Lyophilize the solution to obtain this compound salt as a white powder.

Analysis of D-(-)-3-Phosphoglyceric Acid

This method is suitable for the quantification and purity assessment of 3-PGA.[7]

-

Column: A mixed-mode stationary phase column such as Newcrom B is suitable.[7]

-

Mobile Phase: An isocratic mobile phase of water, acetonitrile (B52724) (MeCN), and formic acid can be used.[7]

-

Detector: An Evaporative Light Scattering Detector (ELSD) is recommended as 3-PGA lacks a strong UV chromophore.[7]

-

Quantification: A calibration curve should be prepared using a certified standard of this compound salt.

For high sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the method of choice.[8]

-

Chromatography: Reversed-phase or HILIC chromatography can be employed. The use of an ion-pairing reagent may be necessary for good retention on reversed-phase columns.[8]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

-

MRM Transitions: Specific precursor-to-product ion transitions for 3-PGA would need to be determined and optimized.

Allosteric Regulation of Phosphoglycerate Dehydrogenase (PHGDH)

The activity of PHGDH, the rate-limiting enzyme in the serine biosynthesis pathway, is subject to allosteric regulation, which is crucial for controlling the flux of metabolites into this pathway.

In many organisms, PHGDH is allosterically inhibited by the end-product of the pathway, L-serine.[9] This feedback inhibition prevents the unnecessary synthesis of serine when it is already abundant. The mechanism of inhibition is of the Vmax type, meaning that serine binding reduces the maximal rate of the reaction without affecting the enzyme's affinity for its substrates.[9]

The human PHGDH, however, is not significantly inhibited by L-serine.[9] Instead, its regulation is more complex and is an active area of research for the development of allosteric inhibitors, particularly in the context of cancer therapy, as some cancer cells are highly dependent on the serine biosynthesis pathway.[10][11] Computational studies have identified potential allosteric sites on human PHGDH that could be targeted by small molecule inhibitors.[4][10]

Conclusion

The biosynthesis of D-(-)-3-phosphoglyceric acid is a fundamental process in cellular metabolism. A thorough understanding of the enzymatic pathways, their kinetics, and regulation is essential for researchers in biochemistry and drug development. The experimental protocols provided in this guide offer a practical framework for the synthesis, purification, and analysis of this compound salt, facilitating further research into its metabolic roles and potential therapeutic applications. The continued exploration of the allosteric regulation of key enzymes like PHGDH holds promise for the development of novel therapeutic strategies targeting metabolic pathways.

References

- 1. 1,3-Bisphosphoglyceric acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme from Kinetoplastea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Revisiting Trade-offs between Rubisco Kinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ELSD HPLC Method for Analysis of 3-Phosphoglyceric acid (3PG) and 2-Phosphoglyceric acid (2PG) on Newcrom B Column | SIELC Technologies [sielc.com]

- 8. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]

- 9. Contrasting Catalytic and Allosteric Mechanisms for Phosphoglycerate Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Central Role of D-(-)-3-Phosphoglyceric Acid Disodium Salt in Serine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of D-(-)-3-Phosphoglyceric acid (3-PG) disodium (B8443419) salt in the de novo biosynthesis of L-serine. As a key intermediate of glycolysis, 3-PG serves as the entry point into the phosphorylated pathway of serine synthesis, a metabolic route with profound implications for cellular proliferation, nucleotide biosynthesis, and redox homeostasis. This pathway's dysregulation is increasingly recognized as a hallmark of various diseases, most notably cancer, making its components attractive targets for therapeutic intervention.

The Phosphorylated Pathway of Serine Biosynthesis

The de novo synthesis of L-serine from the glycolytic intermediate D-(-)-3-Phosphoglyceric acid occurs through a conserved three-step enzymatic cascade known as the phosphorylated pathway.[1][2] This pathway is the primary source of endogenous L-serine in non-photosynthetic organisms, including mammals.[1]

The three key enzymes involved are:

-

D-3-Phosphoglycerate Dehydrogenase (PHGDH): This NAD⁺-dependent enzyme catalyzes the first and rate-limiting step, the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP).[2][3]

-

Phosphoserine Aminotransferase (PSAT1): This enzyme transfers an amino group from glutamate (B1630785) to 3-PHP, yielding 3-phosphoserine and α-ketoglutarate.[4][5]

-

Phosphoserine Phosphatase (PSPH): The final step involves the hydrolysis of 3-phosphoserine by PSPH to produce L-serine and inorganic phosphate.[6]

The synthesized L-serine is a versatile molecule, serving as a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, as well as contributing to the one-carbon pool essential for nucleotide and S-adenosylmethionine (SAM) synthesis.[7]

dot

Caption: The Phosphorylated Pathway of L-Serine Biosynthesis.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for the enzymes of the serine biosynthesis pathway.

| Enzyme | Substrate | Organism/System | Km | Vmax | Reference |

| PHGDH | 3-Phosphoglycerate (B1209933) | Human (recombinant) | 186.7 ± 16.1 µM | Not Specified | [8] |

| PSAT1 | 3-Phosphohydroxypyruvate | Human | Not Specified | Not Specified | [9] |

| PSAT1 | Glutamate | Human | Not Specified | Not Specified | [9] |

| PSPH | Phosphoserine | Not Specified | Not Specified | Not Specified |

Metabolite Concentrations

The intracellular concentration of 3-phosphoglycerate can vary depending on the cell type and metabolic state.

| Metabolite | Cell/Tissue Type | Condition | Concentration | Reference |

| 3-Phosphoglycerate | Cerebral Cortex Tissue | Intracellular Fluid | 0.283 mM | [10] |

| 2-Phosphoglycerate | Cerebral Cortex Tissue | Intracellular Fluid | 0.026 mM | [10] |

| D-Serine | Human Serum (non-AD) | 1.80 ± 0.06 µmol/L | [11] | |

| L-Serine | Human Serum (non-AD) | 131.3 ± 8.9 µmol/L | [11] | |

| D-Serine | Human Serum (AD patient) | 2.07 ± 0.07 µmol/L | [11] | |

| L-Serine | Human Serum (AD patient) | 123.2 ± 4.9 µmol/L | [11] | |

| D-Serine | Mouse Serum | 4.78 ± 0.17 µmol/L | [11] | |

| L-Serine | Mouse Serum | 52.1 ± 1.3 µmol/L | [11] |

AD: Alzheimer's Disease

Experimental Protocols

PHGDH Enzyme Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and published literature.[8][12][13]

Principle: The activity of PHGDH is determined by measuring the rate of NADH production, which is coupled to the reduction of a colorimetric probe.

Materials:

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen probe.

-

PHGDH Assay Buffer (e.g., 30 mM Tris-HCl pH 8.0, 1 mM EDTA)[12]

-

D-(-)-3-Phosphoglyceric acid disodium salt (Substrate)

-

NAD⁺ (Cofactor)

-

PHGDH Developer (containing a probe and diaphorase)

-

NADH Standard

-

Purified PHGDH enzyme or cell/tissue lysate

Procedure:

-

Standard Curve Preparation: Prepare a dilution series of NADH in PHGDH Assay Buffer.

-

Sample Preparation:

-

For purified enzyme, dilute to the desired concentration in assay buffer.

-

For cell or tissue lysates, homogenize in assay buffer and centrifuge to remove debris.

-

-

Reaction Setup:

-

Add samples and standards to the wells of the 96-well plate.

-

Prepare a Reaction Mix containing PHGDH Assay Buffer, PHGDH Developer, and PHGDH Substrate.

-

For background control wells, prepare a mix without the substrate.

-

-

Initiate Reaction: Add the Reaction Mix to the sample wells and the background control mix to the corresponding wells.

-

Measurement: Immediately measure the absorbance in kinetic mode at 37°C for 10-60 minutes.

-

Calculation:

-

Subtract the 0 NADH standard reading from all standard readings and plot the standard curve.

-

Subtract the background control reading from the sample readings.

-

Calculate the change in absorbance over time (ΔOD/min).

-

Use the NADH standard curve to convert the ΔOD/min to nmol/min of NADH produced.

-

Calculate the PHGDH activity (U/mL or U/mg protein). One unit is defined as the amount of enzyme that generates 1.0 µmol of NADH per minute at 37°C.[13]

-

Caption: Workflow for ¹³C-Metabolic Flux Analysis.

Regulation of the Serine Biosynthesis Pathway

The activity of the serine biosynthesis pathway is tightly regulated to meet cellular demands. The primary mechanism of regulation is feedback inhibition , where the end-product, L-serine, allosterically inhibits PHGDH, the first enzyme in the pathway. T[3]his ensures that serine is only synthesized when intracellular levels are low. Some studies also suggest that the final step catalyzed by PSPH can be subject to feedback inhibition by L-serine.

[6]### 5. Implications for Drug Development

The upregulation of the serine biosynthesis pathway is a common feature in many cancers, where it provides the necessary building blocks for rapid proliferation and helps maintain redox balance. T[5]his metabolic dependency presents a promising therapeutic window. Inhibitors targeting the key enzymes of this pathway, particularly PHGDH, are actively being developed as potential anti-cancer agents. U[12]nderstanding the intricate details of this pathway, including the role of this compound salt as the initiating substrate, is crucial for the rational design and development of novel therapeutics that target cancer metabolism.

References

- 1. D-3-Phosphoglycerate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | D-3-Phosphoglycerate Dehydrogenase [frontiersin.org]

- 3. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Phosphoserine Aminotransferase 1: A Metabolic Enzyme Target of Cancers [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L‐serine biosynthesis in the human central nervous system: Structure and function of phosphoserine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solved 31. The concentration of 3-phosphoglycerate in the | Chegg.com [chegg.com]

- 11. researchgate.net [researchgate.net]

- 12. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abcam.com [abcam.com]

Chemical and physical properties of D-(-)-3-Phosphoglyceric acid disodium salt.

An In-depth Technical Guide to D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(-)-3-Phosphoglyceric acid disodium salt is the stable, water-soluble form of 3-phosphoglycerate (B1209933) (3-PG), a pivotal metabolic intermediate.[1] As a key molecule in the central energy-yielding pathway of glycolysis and the carbon fixation pathway of photosynthesis (Calvin Cycle), 3-PG is fundamental to cellular bioenergetics and biosynthesis.[2][3] This document provides a comprehensive overview of the chemical identity, physical characteristics, biological significance, and handling protocols for this compound salt, serving as a technical resource for laboratory and development applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound salt are summarized below. This data is essential for its correct identification, handling, and use in experimental settings.

Chemical Properties

Quantitative identifiers and structural information for the compound are detailed in the following table.

| Property | Value |

| IUPAC Name | disodium;(2R)-2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate[4] |

| Synonyms | (−)-Disodium D-3-phosphoglycerate, D-Glycerate 3-phosphate disodium salt[5] |

| Molecular Formula | C₃H₅Na₂O₇P[4][5] |

| Molecular Weight | 230.02 g/mol [4][5][6] |

| CAS Number | 80731-10-8[4][5][6] |

| InChI Key | RGCJWQYUZHTJBE-YBBRRFGFSA-L[5] |

| SMILES String | [Na+].[Na+].O--INVALID-LINK--C([O-])=O[5] |

| Purity (Assay) | ≥93% (dry basis, enzymatic)[5] |

Physical Properties

The physical characteristics of the compound are crucial for determining appropriate storage, handling, and solution preparation methods.

| Property | Value |

| Appearance | White to off-white powder/solid[5][6] |

| Form | Powder[5] |

| Solubility | H₂O: 50 mg/mL, resulting in a clear, colorless to faintly yellow solution[5] |

| Melting Point | >133°C (sublimes)[7] |

| Storage Temperature | −20°C[5] |

Biological Role: An Intermediate in Glycolysis

3-Phosphoglyceric acid is a critical metabolite in the glycolytic pathway.[8] It is formed in the seventh step of glycolysis by the enzyme Phosphoglycerate Kinase, which catalyzes the transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP, thereby generating the first molecules of ATP in this pathway.[2] Subsequently, 3-phosphoglycerate is converted to 2-phosphoglycerate by the enzyme Phosphoglycerate Mutase.[1] Beyond its role in energy metabolism, 3-phosphoglycerate also serves as a precursor for the synthesis of amino acids, notably serine, which can then be used to produce cysteine and glycine.[1]

Visualization of 3-Phosphoglycerate in the Glycolytic Pathway

The following diagram illustrates the position of 3-Phosphoglycerate within the glycolytic pathway, highlighting its formation and subsequent conversion.

Caption: Conversion of 1,3-Bisphosphoglycerate to 2-Phosphoglycerate via 3-Phosphoglycerate in glycolysis.

Experimental Protocols

While detailed, compound-specific validation reports are proprietary, the following sections describe the general methodologies for determining the key properties of a water-soluble powder like this compound salt.

Protocol: Solubility Assessment

Objective: To determine the solubility of the compound in water.

Methodology:

-

A known volume of solvent (e.g., 1 mL of Type I ultrapure water) is placed in a clear vial at a controlled temperature (e.g., 25°C).

-

Pre-weighed aliquots of the compound are incrementally added to the solvent.

-

Between additions, the mixture is vigorously agitated (e.g., using a vortex mixer) for a set period to facilitate dissolution.

-

The solution is visually inspected for any undissolved particulate matter against a dark background.

-

The process is repeated until the addition of the compound results in a saturated solution, indicated by the persistence of solid material.

-

Solubility is expressed in mg/mL, based on the total mass of the compound that fully dissolved in the known volume of solvent. For this compound salt, this value is approximately 50 mg/mL.[5]

Protocol: Purity Determination by Enzymatic Assay

Objective: To quantify the purity of the compound using an enzyme-coupled reaction.

Methodology:

-

Principle: The assay relies on enzymes for which 3-phosphoglycerate is a specific substrate. For example, the conversion of 3-PG to 1,3-bisphosphoglycerate by phosphoglycerate kinase can be coupled to the oxidation of NADH by glyceraldehyde-3-phosphate dehydrogenase. The change in absorbance at 340 nm due to NADH oxidation is directly proportional to the amount of 3-PG in the sample.

-

Reagent Preparation: A reaction buffer is prepared containing all necessary components except the sample: buffer (e.g., Tris-HCl), ATP, NADH, and the coupling enzymes.

-

Sample Preparation: A solution of this compound salt is prepared at a known concentration in ultrapure water.

-

Reaction: The sample solution is added to the reaction buffer in a cuvette, and the initial absorbance at 340 nm is recorded using a spectrophotometer.

-

Initiation: The reaction is initiated by adding the primary enzyme (e.g., phosphoglycerate kinase).

-

Measurement: The decrease in absorbance at 340 nm is monitored until the reaction reaches completion.

-

Calculation: The total change in absorbance is used to calculate the concentration of the substrate based on the molar extinction coefficient of NADH. This result is compared to the expected concentration to determine the purity.

Workflow for Enzymatic Purity Assay

Caption: General workflow for determining the purity of 3-PG disodium salt via an enzymatic assay.

Storage, Stability, and Safety

Storage and Stability

-

Storage Temperature: The compound should be stored at −20°C for long-term stability.[5][7][9]

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature) for short periods and when stored as recommended.

-

Handling: Keep the container tightly closed and in a dry, well-ventilated place.

Safety Information

This compound salt is classified with the following hazards and requires appropriate precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).

-

Response: P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

-

Target Organs: May cause damage to the eyes, central nervous system, and respiratory system.[5]

References

- 1. 3-Phosphoglyceric acid - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. quora.com [quora.com]

- 4. This compound salt | C3H5Na2O7P | CID 16219906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-(−)-3-ホスホグリセリン酸 二ナトリウム塩 ≥93% dry basis (enzymatic), powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 80731-10-8 CAS MSDS (D(-)3-PHOSPHOGLYCERIC ACID DISODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. moleculardepot.com [moleculardepot.com]

An In-depth Technical Guide to D-(-)-3-Phosphoglyceric Acid Disodium Salt: Molecular Structure, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(-)-3-Phosphoglyceric acid (3-PGA) is a pivotal intermediate metabolite in central carbon metabolism, playing a crucial role in both glycolysis and as a precursor for the biosynthesis of amino acids such as serine. The disodium (B8443419) salt of this molecule is a stable, water-soluble form commonly utilized in biochemical and metabolic research. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and detailed experimental protocols for the analysis of D-(-)-3-Phosphoglyceric acid disodium salt. It is intended to serve as a valuable resource for researchers in cellular metabolism, oncology, and drug development.

Molecular Structure and Chemical Formula

This compound salt is the disodium salt of a phosphorylated three-carbon monosaccharide. The "D" designation refers to the stereochemistry of the chiral carbon, and the "(-)" indicates that it is levorotatory. The phosphate (B84403) group is esterified at the third carbon of the glyceric acid backbone.

Chemical Formula: C₃H₅Na₂O₇P[1]

Molecular Weight: 230.02 g/mol [1][2][3]

Synonyms: (-)-Disodium D-3-phosphoglycerate, D-Glycerate 3-phosphate disodium salt[2]

Chemical Structure:

Caption: Molecular structure of this compound salt.

Physicochemical Properties

A summary of the key physicochemical properties of this compound salt is presented in the table below. This information is crucial for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Appearance | White to off-white powder | [1] |

| Solubility | H₂O: 50 mg/mL, clear, colorless to faintly yellow | [1][4] |

| Storage Temperature | -20°C | [1][4] |

| Assay (enzymatic) | ≥93% (dry basis) | [1] |

| Sodium Content | 18-22% (dry basis) | [1] |

| Water Content (NMR) | <14% | [1] |

Role in Biochemical Pathways

D-(-)-3-Phosphoglyceric acid is a central metabolite in two fundamental biochemical pathways: glycolysis and the serine biosynthesis pathway.

Glycolysis

In the glycolytic pathway, 3-PGA is formed from 1,3-bisphosphoglycerate in an ATP-generating step. It is then isomerized to 2-phosphoglycerate by the enzyme phosphoglycerate mutase.

Caption: Role of D-(-)-3-Phosphoglyceric acid in the Glycolytic Pathway.

Serine Biosynthesis

D-(-)-3-Phosphoglyceric acid is the starting precursor for the de novo synthesis of the amino acid L-serine. This pathway involves a series of enzymatic reactions, beginning with the oxidation of 3-PGA.

Caption: Serine Biosynthesis Pathway originating from D-(-)-3-Phosphoglyceric acid.

Experimental Protocols

Accurate quantification and analysis of this compound salt are essential for metabolic studies. The following sections provide detailed methodologies for its analysis.

Experimental Workflow Overview

The general workflow for the analysis of D-(-)-3-Phosphoglyceric acid from biological samples involves sample preparation, followed by a choice of analytical techniques depending on the research question.

Caption: General experimental workflow for the analysis of D-(-)-3-Phosphoglyceric acid.

Enzymatic Assay for 3-Phosphoglycerate Quantification

This protocol describes a coupled enzyme assay to determine the concentration of 3-PGA by monitoring the change in NADH absorbance at 340 nm. This method is adapted from the protocol for the assay of phosphoglycerate mutase.[5][6]

Principle:

-

Phosphoglycerate Mutase (PGM): 3-PGA is converted to 2-phosphoglycerate (2-PGA).

-

Enolase: 2-PGA is converted to phosphoenolpyruvate (B93156) (PEP).

-

Pyruvate (B1213749) Kinase (PK): PEP reacts with ADP to form pyruvate and ATP.

-

Lactate (B86563) Dehydrogenase (LDH): Pyruvate is reduced to lactate, with the concomitant oxidation of NADH to NAD⁺.

The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the amount of 3-PGA in the sample.

Reagents:

-

Assay Buffer: 100 mM Triethanolamine buffer, pH 7.6, containing 5 mM MgSO₄.

-

ADP Solution: 21 mM Adenosine 5'-diphosphate, sodium salt.

-

NADH Solution: 6.4 mM β-Nicotinamide adenine (B156593) dinucleotide, reduced form.

-

2,3-Diphosphoglyceric Acid (DPGA) Solution: 40 mM (as a cofactor for PGM).

-

Enzyme Mix: A solution containing phosphoglycerate mutase (approx. 0.3-0.6 units/mL), enolase (approx. 3 units/mL), pyruvate kinase (approx. 14 units/mL), and lactate dehydrogenase (approx. 20 units/mL) in cold assay buffer.

-

Sample: Cell or tissue extract containing 3-PGA.

-

Standard: A solution of known concentration of this compound salt.

Procedure:

-

Prepare a reaction cocktail containing the assay buffer, ADP solution, NADH solution, and DPGA solution.

-

In a cuvette, add the reaction cocktail and the enzyme mix.

-

Add the sample or standard solution to initiate the reaction.

-

Immediately mix by inversion and monitor the decrease in absorbance at 340 nm using a spectrophotometer at 25°C.

-

Record the rate of change in absorbance (ΔA₃₄₀/min).

-

Calculate the concentration of 3-PGA in the sample by comparing its rate to that of the standard.

LC-MS/MS Method for 3-Phosphoglycerate Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the quantification of 3-PGA in complex biological matrices.[7]

Sample Preparation:

-

Extract metabolites from cells or tissues using a cold solvent mixture (e.g., 80% methanol).

-

Centrifuge to pellet proteins and cellular debris.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for the retention of polar metabolites like 3-PGA.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from high organic to high aqueous content.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for 3-PGA (e.g., m/z 185 -> m/z 79 [H₂PO₃⁻]).

-

Internal Standard: Use a stable isotope-labeled internal standard (e.g., ¹³C₃-3-PGA) for accurate quantification.

Data Analysis: Quantify the amount of 3-PGA in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known concentrations of this compound salt.

³¹P-NMR Spectroscopy for 3-Phosphoglycerate Analysis

Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is a powerful non-destructive technique for the analysis of phosphorylated metabolites.[8]

Sample Preparation:

-

Prepare a concentrated aqueous extract of the biological sample as described for LC-MS/MS.

-

Lyophilize the extract and reconstitute it in a D₂O-based buffer suitable for NMR analysis (e.g., a phosphate buffer at a physiological pH).

-

Add a known concentration of an internal standard for quantification (e.g., methylene (B1212753) diphosphonic acid).

NMR Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Nucleus: ³¹P.

-

Reference: 85% H₃PO₄ as an external reference.

-

Acquisition: Use a pulse program with proton decoupling to simplify the spectrum and improve sensitivity. Inverse-gated decoupling should be used for accurate quantification to suppress the Nuclear Overhauser Effect (NOE).[8]

-

Temperature: Maintain a constant temperature (e.g., 25°C) for spectral consistency.

Data Analysis: The concentration of 3-PGA can be determined by integrating the area of its characteristic ³¹P resonance and comparing it to the integral of the internal standard of known concentration. The chemical shift of the phosphate group in 3-PGA is sensitive to pH, which can also be estimated from the spectrum.

Conclusion

This compound salt is a fundamental metabolite with a well-defined structure and critical roles in cellular metabolism. The analytical methods detailed in this guide, including enzymatic assays, LC-MS/MS, and ³¹P-NMR spectroscopy, provide robust and reliable means for its quantification and study in various biological contexts. A thorough understanding of these techniques is essential for researchers investigating the intricate network of metabolic pathways and their implications in health and disease.

References

- 1. D-(−)-3-Phosphoglyceric acid =93 ,powder 80731-10-8 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Sigma Aldrich Fine Chemicals Biosciences D-(−)-3-Phosphoglyceric acid disodium | Fisher Scientific [fishersci.com]

- 4. D-(−)-3-Phosphoglyceric acid disodium salt | Krackeler Scientific, Inc. [krackeler.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A fit-for-purpose LC-MS/MS method for the simultaneous quantitation of ATP and 2,3-DPG in human K2EDTA whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

An In-depth Technical Guide to the Enzymatic Conversion of D-(-)-3-Phosphoglyceric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic conversion of D-(-)-3-Phosphoglyceric acid (3-PGA), a critical step in central carbon metabolism. The focus is on the enzyme responsible, Phosphoglycerate Mutase (PGM), its kinetic properties, the mechanism of action, and detailed experimental protocols for its study.

Introduction to the Enzymatic Conversion of 3-PGA

The isomerization of D-(-)-3-Phosphoglyceric acid to 2-Phosphoglyceric acid (2-PGA) is a pivotal reaction in both glycolysis and gluconeogenesis, linking the initial energy investment phase to the energy-generating phase of glucose breakdown.[1][2][3] This reversible reaction is catalyzed by the enzyme Phosphoglycerate Mutase (PGM).

There are two distinct classes of PGM, distinguished by their requirement for a cofactor:

-

Cofactor-dependent Phosphoglycerate Mutase (dPGM): This form is prevalent in vertebrates and yeast. It requires 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) to phosphorylate a histidine residue in the active site, which is essential for catalysis.[1][2]

-

Cofactor-independent Phosphoglycerate Mutase (iPGM): Found in plants and some bacteria, this form does not require 2,3-BPG. Instead, it utilizes a phosphoserine mechanism and often contains divalent metal ions, such as manganese, in its active site.

Signaling and Metabolic Pathways

The conversion of 3-PGA to 2-PGA is an integral step in the glycolytic pathway. The following diagram illustrates the core reaction and its position within glycolysis.

The mechanism of cofactor-dependent PGM involves a phosphohistidine (B1677714) intermediate, as depicted in the following signaling pathway diagram.

Quantitative Data Presentation

The kinetic parameters of PGM vary depending on the source of the enzyme and the specific isoform. The following tables summarize key quantitative data for both cofactor-dependent and cofactor-independent PGMs.

| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | Optimal pH | Reference |

| Saccharomyces cerevisiae (dPGM) | 3-PGA | 100 - 200 | - | - | 5.9 | |

| Rabbit Muscle (dPGM) | 3-PGA | 50 | - | 1160 | 7.0-8.0 | |

| Bacillus stearothermophilus (iPGM) | 3-PGA | 500 | - | - | 7.5 | |

| Escherichia coli (dPGM) | 3-PGA | 120 | - | - | 7.0 | |

| Human Erythrocyte (dPGM) | 3-PGA | 130 | - | - | 7.0-7.5 |

Table 1: Kinetic Parameters of Phosphoglycerate Mutase from Various Sources.

| Enzyme Source | Cofactor/Ion | Km (µM) | Reference |

| Saccharomyces cerevisiae (dPGM) | 2,3-BPG | 0.5 | |

| Rabbit Muscle (dPGM) | 2,3-BPG | 0.2 | |

| Bacillus stearothermophilus (iPGM) | Mn²⁺ | 40 |

Table 2: Cofactor and Metal Ion Affinities of Phosphoglycerate Mutase.

Experimental Protocols

Spectrophotometric Assay for PGM Activity

This protocol describes a continuous spectrophotometric assay to determine the activity of PGM by coupling the formation of 2-PGA to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions. The oxidation of NADH is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

MgCl₂ (10 mM)

-

ADP (10 mM)

-

NADH (10 mM)

-

2,3-Bisphosphoglycerate (1 mM)

-

Pyruvate Kinase (PK) (1000 units/mL)

-

Lactate Dehydrogenase (LDH) (1000 units/mL)

-

D-(-)-3-Phosphoglyceric acid (3-PGA) substrate solution (various concentrations for kinetic studies)

-

Purified PGM enzyme solution

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ADP, NADH, 2,3-BPG, PK, and LDH in a cuvette.

-

Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to consume any contaminating pyruvate.

-

Initiate the reaction by adding the PGM enzyme solution to the cuvette.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time.

-

Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.

-

The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

Data Analysis Workflow

The following diagram illustrates the workflow for analyzing the data obtained from the spectrophotometric assay to determine the kinetic parameters of PGM.

Calculations:

-

The initial velocity (V₀) is calculated from the slope of the linear phase of the absorbance versus time plot using the Beer-Lambert law (A = εcl), where ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

-

A series of experiments are performed with varying substrate (3-PGA) concentrations.

-

The calculated initial velocities are then plotted against the corresponding substrate concentrations to generate a Michaelis-Menten plot.

-

The kinetic parameters, Km and Vmax, can be determined by fitting the data to the Michaelis-Menten equation or by using a linear transformation such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

-

The turnover number (kcat) can be calculated from the Vmax if the total enzyme concentration [E]t is known (kcat = Vmax / [E]t).

Conclusion

The enzymatic conversion of D-(-)-3-Phosphoglyceric acid is a fundamental reaction in cellular metabolism. Understanding the kinetics and mechanism of Phosphoglycerate Mutase is crucial for researchers in various fields, including biochemistry, cell biology, and drug development. The methodologies and data presented in this guide provide a solid foundation for the further study of this important enzyme.

References

The Pivotal Role of D-(-)-3-Phosphoglyceric Acid Disodium Salt in Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 12, 2025

Abstract

D-(-)-3-Phosphoglyceric acid (3-PGA), a key metabolic intermediate, occupies a central position in cellular respiration, primarily within the glycolytic pathway. This technical guide provides a comprehensive examination of the synthesis, conversion, and regulatory functions of 3-PGA. It delves into the enzymatic reactions catalyzed by phosphoglycerate kinase (PGK) and phosphoglycerate mutase (PGM), presenting detailed kinetic and thermodynamic data. Furthermore, this guide outlines robust experimental protocols for the quantification of 3-PGA and the assessment of related enzyme activities, alongside visualizations of its interconnected metabolic pathways. This document is intended to serve as an in-depth resource for professionals engaged in metabolic research and the development of novel therapeutics targeting cellular energy pathways.

Introduction

Cellular respiration is a complex and highly regulated process essential for life, converting biochemical energy from nutrients into adenosine (B11128) triphosphate (ATP). Within the intricate network of metabolic pathways, the glycolytic pathway stands as a fundamental sequence for glucose breakdown. D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt, the stable form of 3-phosphoglyceric acid (3-PGA), is a critical three-carbon intermediate in the "payoff phase" of glycolysis.[1][2] Its formation and subsequent conversion are intrinsically linked to the net production of ATP and the generation of precursors for various biosynthetic pathways.[3] A thorough understanding of the dynamics of 3-PGA metabolism is therefore paramount for research in cellular bioenergetics, metabolic diseases, and oncology.

The Role of 3-Phosphoglyceric Acid in Glycolysis

3-PGA is a central figure in the latter stage of glycolysis, where the energy invested in the initial steps is harvested.[4]

Formation of 3-Phosphoglyceric Acid

3-PGA is synthesized from 1,3-bisphosphoglycerate (1,3-BPG) in a reaction catalyzed by the enzyme phosphoglycerate kinase (PGK) .[5] This reaction is a prime example of substrate-level phosphorylation, where a high-energy phosphate (B84403) group is transferred from 1,3-BPG to a molecule of adenosine diphosphate (B83284) (ADP), yielding one molecule of ATP and one molecule of 3-PGA.[5] This step is highly significant as it represents the first ATP-generating reaction in the glycolytic pathway.[6] The reaction is reversible, and its directionality is influenced by the intracellular concentrations of substrates and products.[7]

Conversion to 2-Phosphoglyceric Acid

Following its formation, 3-PGA is isomerized to 2-phosphoglyceric acid (2-PGA) by the enzyme phosphoglycerate mutase (PGM) .[8] This reaction involves the intramolecular transfer of the phosphate group from the C3 to the C2 position of the glycerate backbone.[8] This seemingly simple isomerization is crucial for setting up the subsequent dehydration reaction that generates the high-energy enol-phosphate bond in phosphoenolpyruvate (B93156) (PEP).[9]

Quantitative Data

A comprehensive understanding of the metabolic flux through the glycolytic pathway necessitates quantitative data on enzyme kinetics, reaction thermodynamics, and metabolite concentrations.

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for the key enzymes involved in the metabolism of 3-PGA.

| Enzyme | Organism/Tissue | Substrate | Km (μM) | Vmax or kcat | Reference(s) |

| Phosphoglycerate Kinase (PGK1) | Human | 3-Phosphoglycerate | 186 | - | [10] |

| Yeast | 3-Phosphoglycerate | 146 | - | [10] | |

| Human | ATP | - | - | ||

| Phosphoglycerate Mutase (PGAM1) | Human (Muscle) | 3-Phosphoglycerate | - | 1330 s-1 (kcat) | [11] |

| Human (Erythrocyte) | 3-Phosphoglycerate | - | 1.7 s-1 (kcat) | [11] |

Thermodynamic Properties

The thermodynamic favorability of the reactions involving 3-PGA is crucial for determining the direction of metabolic flux under physiological conditions.

| Reaction | Enzyme | ΔG°' (kJ/mol) | ΔG (kJ/mol) (Erythrocyte) | Reference(s) |

| 1,3-Bisphosphoglycerate + ADP ⇌ 3-Phosphoglycerate + ATP | Phosphoglycerate Kinase | -18.9 | +0.09 | [9] |

| 3-Phosphoglycerate ⇌ 2-Phosphoglycerate | Phosphoglycerate Mutase | +4.4 | +0.83 | [9] |

Intracellular Concentrations

The steady-state concentrations of 3-PGA can vary significantly depending on the cell type and its metabolic state.

| Cell Type | Condition | 3-Phosphoglycerate Concentration (mM) | Reference(s) |

| Human Cancer Cells (H1299) | Control | ~0.2-0.3 | [12] |

| Human Cancer Cells (H1299) | PGAM1 Knockdown | ~1.5-2.0 | [12] |

| Human Erythrocytes | Normal | ~0.1 | |

| Human Erythrocytes | High Altitude Adaptation | Increased |

Signaling Pathways and Interconnections

3-PGA is not merely a passive intermediate in glycolysis; it is a critical branch point metabolite that connects glycolysis to other essential biosynthetic pathways.

References

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. Phosphoglycerate Mutase 1 Coordinates Glycolysis and Biosynthesis to Promote Tumor Growth (Journal Article) | OSTI.GOV [osti.gov]

- 4. Phosphoglycerate kinase - Wikipedia [en.wikipedia.org]

- 5. Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of glycolytic flux control intrinsic to human phosphoglycerate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]

- 8. Glycolysis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. STUDENT CONSULT (ver. 2.3) [aris.gusc.lv]

Methodological & Application

Application Notes and Protocols for D-(-)-3-Phosphoglyceric Acid Disodium Salt-Based Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. By tracing the flow of isotopically labeled substrates, such as ¹³C-labeled glucose, researchers can elucidate the contributions of various pathways to cellular metabolism. D-(-)-3-Phosphoglyceric acid (3-PG) is a pivotal metabolic intermediate, situated at the crossroads of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and serine biosynthesis.[1] Its central position makes the analysis of its labeling patterns crucial for understanding cellular metabolic phenotypes, particularly in disease states like cancer where metabolic reprogramming is a hallmark.[2][3][4]